4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that combines a benzofuran ring with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and an α-haloketone.
Coupling of Benzofuran and Thiazole Rings: The final step involves coupling the benzofuran and thiazole rings under specific conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzofuran and thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its interactions with biological macromolecules and its effects on cellular pathways.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. Its incorporation into polymers and other materials is an area of active research.
Mechanism of Action
The mechanism of action of 4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. These include enzymes such as kinases and proteases, as well as receptors involved in cell signaling pathways. The compound can modulate these targets, leading to alterations in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)benzimidazole and 2-(2-benzofuranyl)benzothiazole share the benzofuran core and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole are structurally related and have comparable chemical properties.
Uniqueness
What sets 4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine apart is the combination of both benzofuran and thiazole rings in a single molecule. This dual-ring structure imparts unique physicochemical properties and biological activities, making it a versatile compound for various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
CAS No. |
1340278-24-1 |
---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.